Methyl 2-[(1R)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate
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Overview
Description
Methyl 2-[(1R)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate is a chemical compound with the molecular formula C12H15NO2 and a molecular weight of 205.26 g/mol . This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of Methyl 2-[(1R)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate typically involves the esterification of 1,2,3,4-tetrahydroisoquinoline with methyl chloroacetate under basic conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The product is then purified through standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Methyl 2-[(1R)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate undergoes various chemical reactions, including:
Scientific Research Applications
Methyl 2-[(1R)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-[(1R)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Methyl 2-[(1R)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate can be compared with other similar compounds such as:
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar structure but lacking the ester group.
Methyl 2-[(1R)-1,2,3,4-tetrahydroisoquinolin-1-yl]propanoate: A derivative with a propanoate ester group instead of an acetate group.
N-Methyl-1,2,3,4-tetrahydroisoquinoline: A compound with
Properties
IUPAC Name |
methyl 2-[(1R)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)8-11-10-5-3-2-4-9(10)6-7-13-11/h2-5,11,13H,6-8H2,1H3/t11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKBDGYQTKXXTM-LLVKDONJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C2=CC=CC=C2CCN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H]1C2=CC=CC=C2CCN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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